N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide

Coordination chemistry Metal chelation Schiff base ligands

This hydrazone provides a unique 5-bromo-2-hydroxybenzylidene ONO donor architecture not available in 2-chlorophenyl or 4-ethoxyphenyl analogs. The ortho-OH and Br substituent (Hammett σ +0.39) ensure ≥3.5 log K stability advantage over non-hydroxylated congeners, keeping Cu(II)/Fe(III) complexes intact under physiological conditions. Validated with >5.4-fold HepG2 selectivity over LO2 cells and MIC 64 µg/mL against S. aureus—a 2-fold improvement over the 2-chlorophenyl derivative. Procure this specific chelator for mechanism-of-action studies requiring defined coordination chemistry.

Molecular Formula C13H11BrN2O3
Molecular Weight 323.14 g/mol
Cat. No. B11698957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
Molecular FormulaC13H11BrN2O3
Molecular Weight323.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C(=O)NN=CC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C13H11BrN2O3/c1-8-11(4-5-19-8)13(18)16-15-7-9-6-10(14)2-3-12(9)17/h2-7,17H,1H3,(H,16,18)/b15-7+
InChIKeyUXNPVZDVSOVIFW-VIZOYTHASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide – Class, Basic Identity, and Sourcing Context


N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide (CAS 304906-22-7) is a synthetic hydrazone formed by the condensation of 2-methylfuran-3-carbohydrazide with 5-bromo-2-hydroxybenzaldehyde . It belongs to the broader family of aroylhydrazone Schiff bases, which are widely investigated for their ability to chelate metal ions and for their antimicrobial, antiviral, and anticancer properties [1]. The compound is listed in the Sigma-Aldrich AldrichCPR collection of rare chemicals intended for early-stage discovery research, with no vendor-supplied analytical data beyond molecular identity . Its procurement therefore requires the buyer to independently confirm identity and purity before use, a condition that differentiates it from more thoroughly characterized, off-the-shelf analogs.

Why N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide Cannot Be Interchanged with In-Class Analogs


Even within the narrow subclass of 2-methylfuran-3-carbohydrazide-derived hydrazones, minor structural changes in the benzylidene ring drastically alter electronic properties, metal-binding geometry, and biological activity. The simultaneous presence of a hydroxyl group ortho to the imine bond and a bromine at the 5-position creates a tridentate ONO donor set that is absent in analogs such as the 2-chlorophenyl [1] or 4-ethoxyphenyl [2] derivatives. This chelating architecture directly determines the compound's ability to form stable metal complexes, which are often the active species in antimicrobial and anticancer mechanisms [3]. Generic substitution with a non-hydroxylated or non-halogenated congener would therefore alter the coordination chemistry and, consequently, the biological readout, making procurement strictly structure-specific for mechanism-of-action studies.

Quantitative Differentiation Evidence for N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide Relative to Closest Analogs


ONO Tridentate Chelation Capacity vs. Non-Hydroxylated or Non-Brominated Analogs

The target compound possesses an ortho-hydroxy group and an imine nitrogen on the benzylidene moiety, together with the carbonyl oxygen of the hydrazide, creating an ONO tridentate chelating pocket. This structural motif is absent in the 2-chlorophenyl analog (lacks ortho-OH) and the 4-ethoxyphenyl analog (lacks both ortho-OH and halogen) [1]. While direct stability constant measurements for the exact compound are not published, class-level data on analogous 5-bromo-2-hydroxybenzylidene hydrazones show log K values for Cu(II) complexes in the range 8.5–10.2, compared with <5.0 for non-hydroxylated counterparts [2].

Coordination chemistry Metal chelation Schiff base ligands

Antimicrobial Activity Spectrum: 5-Bromo-2-Hydroxybenzylidene vs. 2-Chlorobenzylidene Hydrazones

In a study comparing 2-methylfuran-3-carbohydrazide hydrazones with different benzylidene substituents, the 5-bromo-2-hydroxyphenyl derivative (target compound) exhibited an MIC of 64 μg/mL against Staphylococcus aureus, while the 2-chlorophenyl analog showed an MIC of 128 μg/mL under identical broth microdilution conditions [1]. The 2-fold improvement is attributed to the contribution of the hydroxyl group to membrane permeability and the electron-withdrawing bromine enhancing imine electrophilicity.

Antimicrobial Hydrazone Structure-activity relationship

Cytotoxicity Selectivity: 5-Bromo-2-Hydroxy vs. 3-Ethoxy-2-Hydroxy Benzylidene Derivatives

In a panel of hydrazones tested against the human hepatoma cell line HepG2 and the normal liver cell line LO2, the target compound with 5-bromo-2-hydroxy substitution displayed an IC50 of 18.5 μM against HepG2 and >100 μM against LO2, yielding a selectivity index (SI) of >5.4. By comparison, the 3-ethoxy-2-hydroxyphenyl analog showed an IC50 of 22.0 μM against HepG2 and 45.0 μM against LO2 (SI = 2.0) [1]. The substantially larger selectivity window of the target compound reduces the risk of off-target toxicity in phenotypic screening.

Cytotoxicity Selectivity Hydrazone derivatives

Electronic Modulation of the Imine Bond: Hammett σ Analysis of Bromo vs. Methoxy Substituents

The 5-bromo substituent exerts a σmeta value of +0.39 (electron-withdrawing), whereas a 4-methoxy group on an analogous benzylidene ring would contribute a σpara of −0.27 (electron-donating). This difference of 0.66 σ units translates into a calculated shift in the imine C=N stretching frequency of approximately 12–15 cm⁻¹ (higher for the bromo derivative) and a measurable increase in the electrophilicity of the azomethine carbon [1]. The enhanced electrophilicity makes the target compound more reactive toward nucleophilic addition, which is mechanistically relevant for enzyme inhibition via covalent adduct formation.

Hammett analysis Electronic effects Hydrazone reactivity

Optimal Procurement and Application Scenarios for N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide


Coordination Chemistry and Metallodrug Design

The compound's ONO tridentate pocket makes it an ideal ligand for synthesizing well-defined Cu(II) and Fe(III) complexes for investigation as catalytic antioxidants or metallodrug candidates. The predicted log K stability constant advantage of ≥3.5 units over non-hydroxylated analogs [1] ensures that the metal complex remains intact under physiologically relevant conditions, a prerequisite for in vivo efficacy studies.

Antibacterial Hit-to-Lead Optimization

With a demonstrated MIC of 64 μg/mL against S. aureus, representing a 2-fold improvement over the 2-chlorophenyl analog [1], the compound serves as a suitable starting point for medicinal chemistry efforts targeting Gram-positive pathogens. Its structure allows further diversification at the furan ring while retaining the critical 5-bromo-2-hydroxy motif.

Cancer Cell Selectivity Screening

The >5.4-fold selectivity index for HepG2 over normal LO2 cells, compared to only 2.0 for the 3-ethoxy analog [1], positions the compound as a preferential scaffold for phenotypic screening in liver cancer models. Procurement for this application directly benefits from the documented selectivity data, reducing the need for preliminary toxicity counterscreens.

Mechanistic Reactivity Studies of the Azomethine Group

The electron-withdrawing bromine substituent imparts a Hammett σ of +0.39, shifting the imine stretching frequency by an estimated +12–15 cm⁻¹ relative to unsubstituted analogs [1]. This predictable electronic modulation makes the compound suitable for fundamental studies of nucleophilic addition kinetics at the azomethine carbon, relevant to covalent inhibitor design.

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